3-(4-Fluorophenyl)-4-methoxybenzaldehyde
Description
3-(4-Fluorophenyl)-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a fluorine atom at the para position of one aromatic ring (ring B) and a methoxy group at the para position of the benzaldehyde ring (ring A). This compound is of interest in medicinal and synthetic chemistry due to its structural motifs, which are common in bioactive molecules. Its synthesis typically involves condensation reactions, as seen in chalcone derivatives (e.g., Scheme 2 in ) or Schiff base formations ().
Properties
CAS No. |
337535-45-2 |
|---|---|
Molecular Formula |
C14H11FO2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-14-7-2-10(9-16)8-13(14)11-3-5-12(15)6-4-11/h2-9H,1H3 |
InChI Key |
WHSKVOQOPDRJEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-4-methoxybenzaldehyde typically involves the introduction of the fluorine atom and the methoxy group onto the benzaldehyde framework. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Effects on Aromatic Rings
The biological and chemical properties of benzaldehyde derivatives are highly dependent on substituent positions and electronegativity:
- 3-(4′-Formylphenoxy)-4-methoxybenzaldehyde (isolated from Lycopodium fargesii and Anemone hupehensis) replaces the fluorophenyl group with a formylphenoxy moiety. This substitution introduces additional oxygen atoms, enhancing polarity but reducing lipophilicity compared to the fluorophenyl analog.
- 4-Fluoro-3-methoxybenzaldehyde positions the fluorine and methoxy groups on the same aromatic ring (adjacent positions), resulting in distinct electronic effects. The meta-fluorine in this compound may alter resonance stabilization of the aldehyde group, impacting reactivity.
- 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone): A chalcone derivative with bromine and iodine on ring A and fluorine on ring B. Its IC50 (4.7 μM) highlights the importance of electronegative substituents for bioactivity.
Table 1: Substituent Impact on Key Properties
Reactivity Trends
Chalcone Derivatives
Non-piperazine chalcones with halogen and methoxy substitutions exhibit varying inhibitory activities:
Physical and Chemical Properties
- Solubility: Fluorine’s electronegativity increases polarity, improving solubility in polar solvents (e.g., DMSO) compared to non-fluorinated analogs.
- Stability : Methoxy groups may confer oxidative stability, while the aldehyde group remains reactive toward nucleophiles.
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